molecular formula C18H22N4O2 B2617214 4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide CAS No. 1797952-21-6

4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide

Cat. No. B2617214
M. Wt: 326.4
InChI Key: NRIRZBPVJGCXJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MP-10 and is a piperidine-based drug that has been studied for its potential as an analgesic and anti-inflammatory agent.

Scientific Research Applications

CGRP Receptor Antagonists Development

A significant application of structurally related compounds is in the development of calcitonin gene-related peptide (CGRP) receptor antagonists. Research has developed a convergent, stereoselective, and economical synthesis of CGRP receptor antagonists, demonstrating the synthesis on a multikilogram scale. This indicates the importance of such compounds in therapeutic applications, particularly in targeting CGRP receptors for potential treatments of conditions like migraines and other neurologically related disorders (Reginald O. Cann et al., 2012).

Anti-Proliferative Activities Against Cancer Cell Lines

Another critical area of application for chemically related entities is in cancer research, where compounds have been synthesized and evaluated for their cytotoxic activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Some compounds demonstrated better anti-proliferative activities than curcumin, a known anti-cancer agent. This highlights the potential of these compounds in developing new cancer therapies (I. Parveen et al., 2017).

Soluble Epoxide Hydrolase Inhibitors

Identifying inhibitors of soluble epoxide hydrolase (sEH) is another area where similar compounds have been explored. sEH inhibitors are important for their potential in treating various diseases, including cardiovascular diseases and inflammatory disorders. Research into triazine-piperidine-carboxamide inhibitors has provided insight into structural requirements for high potency and selectivity, emphasizing the relevance of these compounds in medicinal chemistry and drug development (R. K. Thalji et al., 2013).

Antimicrobial Activity and Synthetic Processes

The antimicrobial activity evaluation of new derivatives and the development of scalable and facile processes for synthesizing inhibitors for central nervous system disorders showcase the broad application of similar compounds in therapeutic agent development. These studies provide a foundation for the development of new drugs with improved efficacy and reduced side effects, indicating the significance of these compounds in advancing healthcare treatments (Daiyan Wei et al., 2016).

properties

IUPAC Name

N-(2-methylphenyl)-4-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13-5-3-4-6-16(13)19-18(23)22-11-9-15(10-12-22)24-17-8-7-14(2)20-21-17/h3-8,15H,9-12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIRZBPVJGCXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide

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